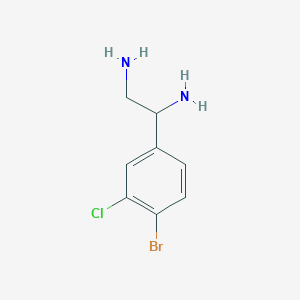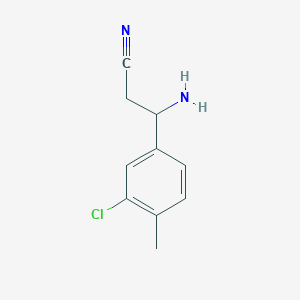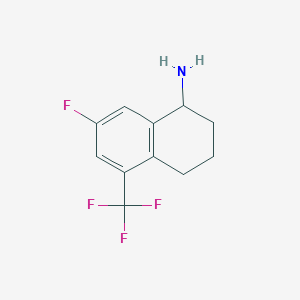
7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine: is a chemical compound with the molecular formula C10H6N2F4. It exists as a solid and belongs to the class of isoquinolinylamines . This compound features a fluorine atom, a trifluoromethyl group, and an amino group attached to a tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves nucleophilic fluoro-dechlorination. For example, starting from 5,6,7,8-tetrachloroquinoline, a mixture of 7-fluoro-5,6,8-trichloroquinoline, 5-fluoro-6,7,8-trichloroquinoline, and 6,7-difluoro-5,8-dichloroquinoline can be obtained .
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions involving the fluorine atom are likely.
Fluorinating Agents: Used for introducing fluorine atoms.
Hydrogenation Catalysts: Employed in reduction reactions.
Chlorination/Dechlorination Reagents: Involved in halogen exchange reactions.
Major Products:: The major products depend on the specific reaction conditions. Isomeric forms with varying chloro- and fluoro-substitutions are likely.
Scientific Research Applications
Chemistry::
Fluorinated Building Block: Used in the synthesis of other fluorinated compounds.
Drug Discovery: May serve as a scaffold for drug development.
Biological Probes: Investigating biological processes.
Pharmacology: Potential therapeutic applications.
Materials Science: Fluorinated compounds find applications in materials with unique properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H11F4N |
|---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
7-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11F4N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2 |
InChI Key |
RGIIGMBKTBQFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


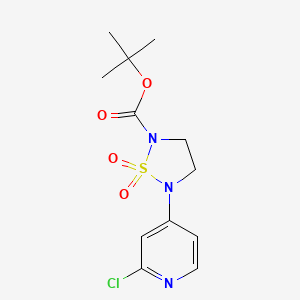
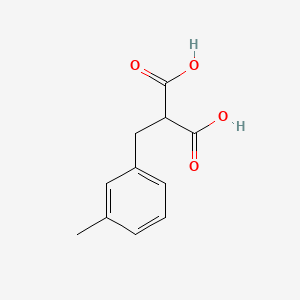

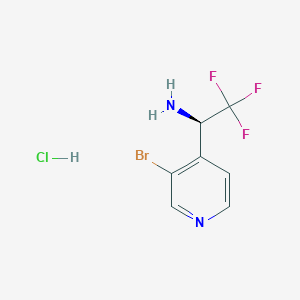
![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)
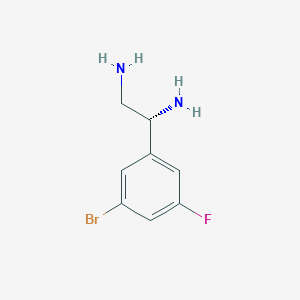
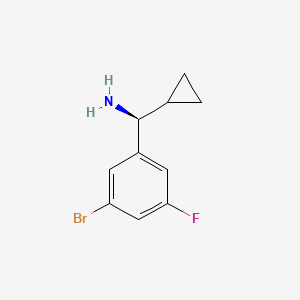
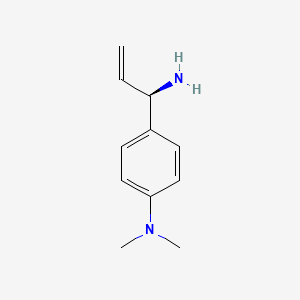
![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)

